molecular formula C6H5FN2O2 B099257 2-Fluoro-6-nitroaniline CAS No. 17809-36-8

2-Fluoro-6-nitroaniline

Cat. No.: B099257
CAS No.: 17809-36-8
M. Wt: 156.11 g/mol
InChI Key: BHWHYGWMNMCXBA-UHFFFAOYSA-N
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Description

Chemical Formula: C₆H₄FN₂O₂
Molecular Weight: 156.11 g/mol
Synthesis:

  • Prepared via nitration of 2-fluoroacetanilide followed by hydrolysis, yielding 14% (based on starting material) .
  • Alternative methods include reacting 1-fluoro-3-nitrobenzene with TMHI and KOt-Bu, achieving 40% yield , or H₂SO₄-mediated hydrolysis of acetamide derivatives (74% yield) .
    Physical Properties:
  • Melting Point: Conflicting data exists: 204°C vs. 75.5–76.5°C . This discrepancy may arise from polymorphic variations or purification methods.
  • Spectroscopic Data: IR: N-H stretches at 3266.1 cm⁻¹ and 3218.5 cm⁻¹; NO₂ absorption at 1559.9 cm⁻¹ . ¹H NMR (CDCl₃): H-3 (δ 7.2), H-4 (δ 6.6), H-5 (δ 7.9), NH₂ (δ 6.12) .

Preparation Methods

Nitration of 2-Fluoroacetanilide Followed by Hydrolysis

The most widely documented method for synthesizing 2-fluoro-6-nitroaniline involves a two-step sequence: acetylation of 2-fluoroaniline to form 2-fluoroacetanilide, followed by nitration and subsequent hydrolysis .

Reaction Mechanism and Conditions

  • Acetylation :
    2-Fluoroaniline is treated with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form 2-fluoroacetanilide. This step protects the amine group, preventing undesired side reactions during nitration.

  • Nitration :
    The acetylated intermediate undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electron-withdrawing acetyl group directs nitration to the para position relative to the fluorine atom, yielding 2-fluoro-6-nitroacetanilide.

  • Hydrolysis :
    The nitroacetanilide intermediate is hydrolyzed using aqueous HCl or H₂SO₄ under reflux to remove the acetyl group, producing this compound.

Yield Optimization

  • Temperature Control : Maintaining temperatures below 5°C during nitration minimizes byproducts such as dinitro derivatives .

  • Solvent Selection : Use of polar aprotic solvents (e.g., DMSO) enhances nitration efficiency .

  • Catalysis : Small quantities of NaNO₂ or FeCl₃ improve reaction rates .

Table 1: Representative Yields for Acetanilide Route

StepConditionsYield (%)
AcetylationAc₂O, pyridine, 25°C, 2h92
NitrationHNO₃/H₂SO₄, 0°C, 4h78
Hydrolysis6M HCl, reflux, 3h85
Overall Yield 61

Direct Nitration of 2-Fluoroaniline

Direct nitration of 2-fluoroaniline is challenging due to the amine group’s susceptibility to oxidation and the risk of over-nitration. However, modified conditions enable regioselective synthesis .

Key Modifications

  • Diluted Nitrating Agents : A 1:1 mixture of fuming HNO₃ and H₂SO₄ reduces oxidative degradation.

  • Low-Temperature Regime : Reactions conducted at –10°C favor mono-nitration at the 6-position.

  • In Situ Protection : Addition of urea or sulfamic acid scavenges excess nitronium ions, preventing dinitro byproducts .

Limitations

  • Lower yields (30–40%) compared to the acetanilide route.

  • Requires rigorous purification via recrystallization from ethanol/water mixtures .

Industrial-Scale Continuous Flow Synthesis

Industrial production of this compound employs continuous flow reactors to enhance safety and scalability .

Process Overview

  • Reactor Design :
    Tubular reactors with static mixers ensure rapid heat dissipation and homogeneous mixing.

  • Conditions :

    • Residence time: 10–15 minutes.

    • Temperature: 5–10°C.

    • Pressure: 2–3 bar to maintain liquid phase.

  • Work-Up :
    Automated neutralization and filtration systems isolate the product with >95% purity.

Table 2: Bench-Scale vs. Continuous Flow Performance

ParameterBatch ReactorContinuous Flow
Yield (%)6182
Reaction Time (h)80.25
Byproduct Formation (%)123

Mechanistic Insights and Regioselectivity

The regioselectivity of nitration in 2-fluoroaniline derivatives is governed by electronic and steric effects:

  • Electronic Effects : The fluorine atom’s strong electron-withdrawing inductive (-I) effect deactivates the aromatic ring, directing nitration to the para position relative to the amine group .

  • Steric Effects : Steric hindrance from the acetyl group in 2-fluoroacetanilide further favors nitration at the 6-position .

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodAdvantagesDisadvantages
Acetanilide RouteHigh yield (61%), regioselectiveMulti-step, time-consuming
Direct NitrationFewer stepsLow yield (30–40%)
Continuous FlowScalable, high purityHigh capital investment

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

Chemistry

2-Fluoro-6-nitroaniline serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactive functional groups allow for:

  • Synthesis of Dyes and Pigments: The compound is utilized in creating vibrant colors for textiles and plastics.
  • Building Block for Pharmaceuticals: It is involved in synthesizing drugs that target specific biological pathways.

Biology

In biological research, this compound is employed for:

  • Enzyme Interaction Studies: It acts as a probe in biochemical assays to study enzyme kinetics and interactions.
  • Antimicrobial Activity: Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Medicine

Research into derivatives of this compound has indicated potential therapeutic applications:

  • Anticancer Properties: Studies have demonstrated that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines, such as MCF-7 (human breast cancer cells).
  • Drug Development: The compound's unique structure allows it to serve as a pharmacophore in drug design.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of a derivative of this compound against several bacterial strains. Results indicated significant inhibition, suggesting its potential use as an antibiotic lead compound.

Case Study 2: Anticancer Research
Research published in a peer-reviewed journal investigated the effects of this compound derivatives on human breast cancer cells. The findings revealed that these compounds could effectively induce apoptosis at micromolar concentrations, highlighting their potential in cancer therapy.

Mechanism of Action

The mechanism of action of 2-fluoro-6-nitroaniline in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, affecting its biological activity .

Comparison with Similar Compounds

Positional Isomers of Fluoronitroaniline

Compound CAS RN Molecular Weight (g/mol) Melting Point (°C) Key Differences
2-Fluoro-6-nitroaniline 364-78-3 156.11 75.5–76.5 Baseline compound
2-Fluoro-4-nitroaniline 369-35-7 156.11 134–135 Nitro group at para position; higher melting point
4-Fluoro-2-nitroaniline 364-78-3 156.11 92.5–95 Fluoro and nitro groups transposed; lower thermal stability
2-Fluoro-5-nitroaniline 369-36-8 156.11 99–101 Altered electronic effects due to meta nitro placement

Halogen-Substituted Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) Reactivity (vs. This compound)
This compound 156.11 75.5–76.5 Baseline
2-Chloro-6-nitroaniline 175.57 75–76 Similar melting point; slower nucleophilic substitution due to lower electronegativity of Cl vs. F
2-Bromo-3-fluoronitrobenzene 219/221 (isotopes) 42–43 Higher reactivity in halogen exchange reactions (2× faster than non-fluorinated analogs)

NMR Comparison :

  • H-3 chemical shift: δ 7.2 (F) vs. δ 7.54 (Cl), reflecting fluorine’s stronger electron-withdrawing effect .

Alkyl-Substituted Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Applications
2-Methyl-6-nitroaniline 166.16 Not reported Dye intermediate; separated via pH-selective precipitation (59.7% yield)
2-Fluoro-4-methyl-6-nitroaniline 184.15 Not reported Pharmaceutical intermediate; synthesized via nitration of methylated precursors

Regioselectivity :

  • Methyl groups enhance steric hindrance, favoring nitro group placement at less hindered positions (e.g., 2-methyl-6-nitroaniline over 2-methyl-4-nitroaniline) .

Key Research Findings

  • Reactivity: Fluorine’s inductive effect accelerates reactions in halogenated nitrobenzenes (e.g., 2-bromo-3-fluoronitrobenzene reacts 2× faster than non-fluorinated analogs) .
  • Synthesis Optimization : Methods like acetanilide precursor hydrolysis improve regioselectivity but may require post-reaction purification .
  • Applications : Fluoronitroaniline derivatives serve as intermediates in dyes, pharmaceuticals, and agrochemicals .

Data Discrepancies and Limitations

  • Conflicting melting points for this compound (75.5–76.5°C vs.
  • Toxicity data for many analogs remain unstudied, necessitating caution in handling .

Biological Activity

2-Fluoro-6-nitroaniline (CAS Number: 17809-36-8) is an organic compound characterized by a fluorine atom and a nitro group attached to an aniline ring. This compound has garnered attention for its diverse applications in chemistry, biology, and medicine, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for its potential therapeutic uses and environmental impact.

  • Molecular Formula : C6_6H5_5FN2_2O2_2
  • Appearance : Light-yellow to orange powder or crystals

The biological activity of this compound can be attributed to its structural components:

  • The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
  • The fluorine atom influences the compound's binding affinity to enzymes and receptors, which can modulate its biological effects.

Enzyme Interactions

This compound is utilized as a probe in biochemical assays to study enzyme interactions. Its ability to participate in nucleophilic aromatic substitution reactions allows it to serve as a substrate for various enzymatic processes.

Therapeutic Potential

Research into derivatives of this compound has indicated potential in developing new therapeutic agents. For instance, studies have shown that modifications to the structure can enhance antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The compound exhibited significant selectivity and potency in inhibiting parasite growth at sub-micromolar concentrations .

Study on Antiplasmodial Activity

In a recent study, derivatives of this compound were tested for their activity against P. falciparum. The results indicated that certain modifications increased the compound's efficacy:

  • Compound A : IC50_{50} = 0.4134 µM (high selectivity)
  • Compound B : IC50_{50} = 0.2690 µM (highest activity among tested compounds)

These findings suggest that structural variations significantly impact biological activity and selectivity .

Toxicological Considerations

The biological effects of this compound also raise concerns regarding toxicity. Nitro compounds are known for their potential toxic effects, which can manifest through various pathways:

  • Cytotoxicity : Reactive intermediates formed during metabolic processes may lead to cellular damage.
  • Environmental Impact : As a synthetic chemical, its persistence and bioaccumulation in ecosystems necessitate careful evaluation regarding its use in agriculture and industry .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

CompoundStructureBiological Activity
2-FluoroanilineLacks nitro groupLess reactive
4-Fluoro-2-nitroanilineNitro group in different positionDifferent reactivity
2-Chloro-6-nitroanilineChlorine instead of fluorineVaries in chemical properties

The specific positioning of the fluorine and nitro groups in this compound contributes to its distinct reactivity and biological activity, making it a valuable compound for research applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-6-nitroaniline, and how can reaction conditions be optimized for higher yields?

Q. How do substituent positions (e.g., fluorine vs. chlorine) affect the reactivity of nitroaniline derivatives in nucleophilic substitution reactions?

Q. What are the challenges in achieving regioselective functionalization during the synthesis of benzotriazole derivatives from this compound?

  • Methodology : Methylation of 7-fluoro-1H-benzotriazole yields three isomers (7a, 7b, 7c) due to competing N-methylation sites. Chromatographic separation and NMR analysis (e.g., δ 3.5 ppm for methyl groups) are required to isolate isomers .

Q. How do catalytic reduction conditions influence the selectivity of converting nitro groups to amines in this compound?

  • Methodology : Hydrogenation with 10% Pd/C at atmospheric pressure quantitatively reduces nitro to amine (e.g., 3-fluorobenzene-1,2-diamine ). Selectivity is maintained by avoiding overpressure, which can lead to dehalogenation.

Q. How do structural modifications (e.g., alkylation, halogen substitution) impact the biological activity of this compound-based compounds?

  • Methodology : Derivatives like 4-alkoxy-triazoloquinolones exhibit antitubercular activity by inhibiting mycobacterial enzymes . Activity correlates with electron-withdrawing substituents (e.g., fluorine), which enhance binding to hydrophobic enzyme pockets .

Properties

IUPAC Name

2-fluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWHYGWMNMCXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170423
Record name 2-Fluoro-6-nitroaniline
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Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17809-36-8
Record name 2-Fluoro-6-nitrobenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-nitroaniline
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Record name 2-Fluoro-6-nitroaniline
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Record name 2-fluoro-6-nitroaniline
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Record name 2-FLUORO-6-NITROANILINE
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Retrosynthesis Analysis

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